molecular formula C22H24N2O5 B12200640 (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B12200640
M. Wt: 396.4 g/mol
InChI Key: YYIJCMBIYGSTRE-UHFFFAOYSA-N
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Description

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridoindole core structure with methoxy and trimethoxyphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach starts with the formation of the pyridoindole core through a cyclization reaction. This is followed by the introduction of methoxy groups via methylation reactions. The final step involves the attachment of the trimethoxyphenyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may have applications in treating certain diseases or conditions due to its unique chemical properties.

Industry

In the industrial sector, this compound is used in the development of new materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-(2-furoyloxy)phenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 2-fluorodeschloroketamine

Uniqueness

Compared to similar compounds, (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(3,4,5-trimethoxyphenyl)methanone stands out due to its unique combination of methoxy and trimethoxyphenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C22H24N2O5/c1-26-14-5-6-17-15(11-14)16-12-24(8-7-18(16)23-17)22(25)13-9-19(27-2)21(29-4)20(10-13)28-3/h5-6,9-11,23H,7-8,12H2,1-4H3

InChI Key

YYIJCMBIYGSTRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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